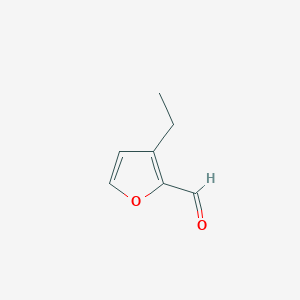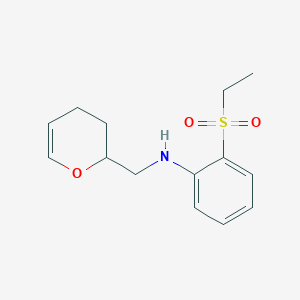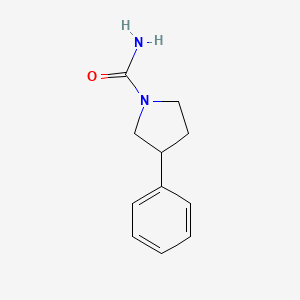![molecular formula C12H14BrFN2O B7554442 [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone, also known as 3-BF-A-PVP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. 3-BF-A-PVP has gained popularity in recent years as a research chemical due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The use of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone has been shown to have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure, leading to cardiovascular effects. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone can lead to addiction and other adverse effects on mental and physical health.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone in scientific research has several advantages. It is a relatively simple compound to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also several limitations to its use. The compound has not been extensively studied, and its long-term effects on the body are not fully understood. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone. One potential area of study is its potential use in the treatment of ADHD and other conditions that affect the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects on the body. Additionally, more studies are needed to determine the safety and efficacy of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone as a research chemical.
Méthodes De Synthèse
The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone involves the reaction of 3-bromo-5-fluorophenylacetonitrile with pyrrolidine and formaldehyde. The resulting product is then purified through recrystallization to obtain [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone in its final form. The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c13-10-3-9(4-11(14)5-10)12(17)16-2-1-8(6-15)7-16/h3-5,8H,1-2,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOAQZCHFLYAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)


![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
